An In-depth Technical Guide to 3-Bromo-5-methylthiophene-2-carbonitrile: Properties, Synthesis, and Applications
An In-depth Technical Guide to 3-Bromo-5-methylthiophene-2-carbonitrile: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of the heterocyclic building block, 3-Bromo-5-methylthiophene-2-carbonitrile. This compound, possessing a unique substitution pattern on the thiophene ring, is a valuable intermediate in the synthesis of complex molecular architectures, particularly in the realm of medicinal chemistry. This document consolidates available data on its spectral characteristics, safety and handling, and explores its reactivity, offering insights for its strategic use in research and development.
Introduction: The Versatility of the Thiophene Scaffold
Thiophene and its derivatives are a cornerstone of heterocyclic chemistry, renowned for their wide-ranging applications in pharmaceuticals, agrochemicals, and materials science.[1][2][3][4] The thiophene ring system, an isostere of benzene, imparts unique electronic and steric properties to molecules, often leading to favorable interactions with biological targets. The strategic functionalization of the thiophene core with reactive handles such as bromine atoms and nitrile groups opens up a vast chemical space for the synthesis of novel compounds with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][5] 3-Bromo-5-methylthiophene-2-carbonitrile emerges as a particularly interesting building block due to the orthogonal reactivity of its functional groups, allowing for selective chemical transformations.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in synthesis and drug design.
Chemical Structure and Identifiers
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IUPAC Name: 3-Bromo-5-methylthiophene-2-carbonitrile
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Molecular Formula: C₆H₄BrNS
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Molecular Weight: 202.07 g/mol
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CAS Number: 38239-48-4[6]
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Synonyms: 3-bromo-5-methyl-2-thiophenecarbonitrile
Molecular Structure
Caption: Predicted major fragmentation pathways for 3-Bromo-5-methylthiophene-2-carbonitrile.
Synthesis and Reactivity
Proposed Synthesis
A validated experimental protocol for the direct synthesis of 3-Bromo-5-methylthiophene-2-carbonitrile is not explicitly available in the reviewed literature. However, a plausible synthetic route can be devised based on established methodologies for analogous compounds. A common approach for introducing a bromine atom at the 3-position of a thiophene ring involves the use of a suitable starting material that can be selectively brominated. A potential precursor is 2-amino-5-methylthiophene-3-carbonitrile, which could undergo a Sandmeyer reaction to introduce the bromine at the 2-position, followed by a rearrangement or a subsequent reaction to yield the desired product. The Sandmeyer reaction is a well-established method for converting primary aromatic amines into a variety of functional groups, including halogens, via a diazonium salt intermediate. [7][8]
Proposed Synthetic Workflow
Caption: A plausible synthetic route to 3-Bromo-5-methylthiophene-2-carbonitrile.
Chemical Reactivity
The chemical reactivity of 3-Bromo-5-methylthiophene-2-carbonitrile is dictated by its three key functional components: the thiophene ring, the bromine atom, and the nitrile group.
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Suzuki-Miyaura Cross-Coupling: The bromine atom at the 3-position is a prime site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. [9][10][11]This allows for the facile introduction of a wide variety of aryl, heteroaryl, or vinyl substituents, enabling the synthesis of complex molecular scaffolds. The choice of catalyst, base, and solvent is crucial for achieving high yields in these transformations. [9][11]
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Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the nitrile group can activate the thiophene ring towards nucleophilic aromatic substitution, potentially allowing for the displacement of the bromine atom by various nucleophiles under specific conditions. [12][13]
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Nitrile Group Transformations: The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing further avenues for molecular diversification.
Applications in Drug Discovery and Materials Science
Thiophene-containing compounds are prevalent in a multitude of approved drugs and clinical candidates, highlighting the importance of this scaffold in medicinal chemistry. [1][2][3]The unique physicochemical properties of the thiophene ring contribute to favorable pharmacokinetic and pharmacodynamic profiles. Derivatives of 3-bromothiophene serve as crucial intermediates in the synthesis of kinase inhibitors and G-protein coupled receptor (GPCR) modulators. [4] The structural motif of 3-Bromo-5-methylthiophene-2-carbonitrile makes it an attractive starting material for the synthesis of libraries of compounds for high-throughput screening in various therapeutic areas, including oncology, inflammation, and infectious diseases. [1][2][3]The ability to readily modify both the 3- and 2-positions of the thiophene ring allows for systematic structure-activity relationship (SAR) studies.
In the field of materials science, thiophene-based molecules are integral to the development of organic semiconductors and conducting polymers. The introduction of different substituents via cross-coupling reactions can be used to tune the electronic properties of these materials for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (FETs).
Safety and Handling
Detailed safety information for 3-Bromo-5-methylthiophene-2-carbonitrile is not extensively documented. However, based on the data for the closely related 3-bromothiophene-2-carbonitrile, it should be handled with care. It is classified as toxic in contact with skin and may cause skin and serious eye irritation. [14]Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
3-Bromo-5-methylthiophene-2-carbonitrile is a versatile and valuable heterocyclic building block with significant potential in both medicinal chemistry and materials science. Its unique substitution pattern allows for a range of chemical transformations, providing access to a diverse array of novel compounds. While a complete experimental dataset for this specific molecule is not yet fully available in the public domain, this technical guide provides a comprehensive overview based on the analysis of related structures and established chemical principles. Further research into the synthesis, reactivity, and biological activity of this compound is warranted to fully unlock its potential in the development of new therapeutics and advanced materials.
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